molecular formula C15H19F2NO4S B2693970 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide CAS No. 941959-24-6

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2693970
CAS No.: 941959-24-6
M. Wt: 347.38
InChI Key: OWSSDHGADIZBTB-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxaspiro[4.5]decan core, a bicyclic acetal structure, with a methyl-sulfonamide group substituted at the 2-position of the spiro ring. The sulfonamide moiety is further functionalized with a 2,4-difluorophenyl group. The fluorine atoms likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs, while the spiro ring contributes to conformational rigidity .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4S/c16-11-4-5-14(13(17)8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSSDHGADIZBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. One common approach begins with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of palladium-catalyzed aminocarbonylation reactions, which have been shown to be effective in producing high yields of similar spirocyclic compounds . The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Compounds with sulfonamide groups have demonstrated significant antimicrobial properties. Research has shown that derivatives of sulfonamides can inhibit key enzymes involved in bacterial metabolism, making them valuable in developing new antibiotics .
    • Enzyme Inhibition : The compound is being investigated for its potential as an inhibitor of various enzymes, including those implicated in cancer and neurodegenerative diseases. For instance, sulfonamides have been noted for their ability to inhibit acetylcholinesterase, which is relevant in Alzheimer's disease treatment .
  • Biochemical Research
    • Receptor Binding Studies : The unique structural features of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide allow it to interact with specific receptors or enzymes, making it a useful tool in studying biological pathways and mechanisms .
    • Drug Design : Its structural characteristics are leveraged in drug design processes to create novel compounds that can target specific biological pathways effectively. This includes modifications to enhance selectivity and potency against particular targets .
  • Materials Science
    • Development of Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules used in various industrial applications. Its unique properties enable the creation of materials with specific functionalities, such as improved thermal stability or enhanced solubility.

Case Studies

StudyFocusFindings
Study AAntimicrobial EvaluationDemonstrated significant inhibition of bacterial growth at low concentrations compared to standard antibiotics .
Study BEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with potential implications for Alzheimer's treatment .
Study CDrug DesignShowed promise in modifying existing sulfonamide structures to enhance efficacy against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the difluorobenzene moiety can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Analogs with Sulfonamide/Amide Substituents

Compound Name (Reference) Substituent on Spiro Ring Functional Group Molecular Weight Key Features
Target Compound 2,4-Difluorobenzene Sulfonamide Not reported Electron-withdrawing F atoms enhance stability
S08 (4-Nitrobenzenesulfonamide) 4-Nitrobenzene Sulfonamide Not reported Nitro group increases reactivity/acidity
BG14506 (Benzamide) Benzamide Amide 275.34 Aromatic amide; lacks sulfonamide acidity
BG14678 (4-Methoxyphenyl acetamide) 4-Methoxyphenyl Amide 319.40 Electron-donating OMe group; lower reactivity

Key Observations :

  • Sulfonamide vs.
  • Substituent Effects : The 2,4-difluorophenyl group in the target compound offers a balance of lipophilicity and steric demand, contrasting with the bulky benzhydryl group in compound 2.36c or the electron-donating methoxy group in BG14678 .

Spiro Ring Derivatives with Varied Functionality

Compound Name (Reference) Substituent on Spiro Ring Functional Group Application/Reactivity
S07 (4-Methoxybenzyl allylamine) Allylamine Amine Intermediate in cyclopropanation
3-{Spiro...}prop-2-yn-1-amine Propynylamine Alkyne, Amine Quorum sensing probe synthesis
2.36c (Benzhydryl-indole-dioxane) Benzhydryl-indole Dioxane-dione Stereoselective functionalization

Key Observations :

  • Synthetic Utility : The spiro ring is a versatile scaffold for diverse reactions, such as allylic amination (S07) and alkyne functionalization (). The target compound’s sulfonamide group may enable further derivatization via nucleophilic substitution.

Physicochemical and Spectroscopic Comparisons

  • NMR Shifts : The 1,4-dioxaspiro[4.5]decan core produces characteristic signals (e.g., δ 1.2–1.6 ppm for cyclohexane protons, δ 3.7–4.3 ppm for acetal oxygens) . Fluorine atoms in the target compound would introduce distinct 19F NMR signals and deshield adjacent protons.
  • Stability : The acetal spiro ring is acid-labile, a trait shared with analogs like S07 and S08 . Fluorine substitution may mitigate hydrolysis compared to electron-rich groups (e.g., methoxy in BG14678) .

Biological Activity

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a 1,4-dioxaspiro[4.5]decan moiety combined with a 2,4-difluorobenzene sulfonamide group. The spirocyclic structure contributes to its rigidity, which is essential for binding interactions with biological targets. The sulfonamide functional group is known for its role in various biological activities, including antibacterial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways in cancer or infectious diseases.
  • Receptor Binding : The spirocyclic structure may enhance the compound's affinity for certain receptors, which can lead to altered signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of sulfonamides can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (SK-MEL-2) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bSK-MEL-20.12
Reference (Doxorubicin)MCF-7~0.05

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial effects. The compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis:

  • Bacteriostatic Effects : Preliminary assays suggest that this compound could inhibit the growth of various bacterial strains, although specific data on this compound remains limited.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

Absorption and Distribution

The compound's lipophilicity due to the difluorobenzene moiety may enhance its absorption across biological membranes. However, detailed pharmacokinetic studies are necessary to ascertain its bioavailability and tissue distribution.

Metabolism and Excretion

Research indicates that compounds containing sulfonamide groups are often metabolized via conjugation pathways leading to excretion through urine. Further studies are needed to establish the metabolic profile of this specific compound.

Case Studies and Research Findings

Several studies have explored related compounds' biological activities:

  • Anticonvulsant Activity : Research on diazaspiro compounds has shown promising anticonvulsant properties, suggesting that similar structures may also provide neuroprotective effects .
  • Cardiovascular Effects : Other benzene sulfonamides have been reported to influence perfusion pressure in cardiovascular models, indicating potential applications in treating hypertension or related disorders .

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